Cinacalcet impurity 9

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

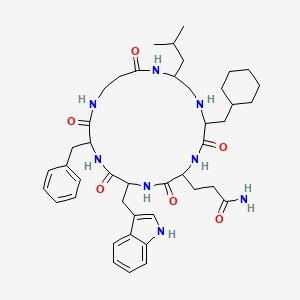

Cinacalcet impurity 9 is a chemical compound used primarily in the pharmaceutical industry for the development and validation of analytical methods. It is a byproduct formed during the synthesis of Cinacalcet hydrochloride, a calcimimetic agent used to treat secondary hyperparathyroidism and hypercalcemia in patients with parathyroid carcinoma .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Cinacalcet impurity 9 involves several steps. One method includes dissolving triphosgene in dichloromethane, stirring and cooling to -5 to 0°C, adding alkali, and then adding R-(+)-1-(1-naphthyl)ethylamine. The mixture is then heated to room temperature (18-23°C) and stirred for a period to obtain an intermediate product. This intermediate is further reacted with 3-(3-trifluoromethylphenyl)propanol under similar conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pH, and agitation speed to ensure high purity and yield. The use of high-quality raw materials and advanced analytical techniques is crucial for maintaining the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Cinacalcet impurity 9 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and further modification.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include triphosgene, dichloromethane, alkali, and 3-(3-trifluoromethylphenyl)propanol. The reactions are typically carried out under controlled temperatures ranging from -5 to 23°C and require precise pH adjustments .

Major Products Formed: The major products formed from the reactions involving this compound include various intermediates and byproducts, which are further purified and characterized using advanced analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry .

Scientific Research Applications

Cinacalcet impurity 9 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used for the development and validation of analytical methods, including stability-indicating assays and impurity profiling. In medicine, it helps in understanding the pharmacokinetics and pharmacodynamics of Cinacalcet hydrochloride. In the pharmaceutical industry, it is used for quality control and regulatory compliance .

Mechanism of Action

The mechanism of action of Cinacalcet impurity 9 is closely related to that of Cinacalcet hydrochloride. Cinacalcet hydrochloride acts as a calcimimetic by increasing the sensitivity of calcium-sensing receptors to extracellular calcium, thereby inhibiting the secretion of parathyroid hormone. This leads to a reduction in serum calcium levels . The exact molecular targets and pathways involved in the action of this compound are still under investigation.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to Cinacalcet impurity 9 include other impurities formed during the synthesis of Cinacalcet hydrochloride, such as impurity A, impurity B, and impurity C .

Uniqueness: this compound is unique due to its specific formation pathway and its role in the analytical and regulatory processes associated with Cinacalcet hydrochloride. Its presence and quantification are crucial for ensuring the safety and efficacy of the final pharmaceutical product .

Properties

IUPAC Name |

N-[1-(5,6-dihydronaphthalen-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24F3N/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26-14-6-8-17-7-4-11-19(15-17)22(23,24)25/h3-5,7,10-13,15-16,26H,2,6,8-9,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKVAPABQGMRCSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=C1C=CCC2)NCCCC3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24F3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-but-2-ynyl-8-ethoxy-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-5H-purin-7-ium-2,6-dione](/img/structure/B12298268.png)

![1-[2-Amino-3,3-bis(4-fluorophenyl)propanoyl]-4-fluoropyrrolidine-2-carbonitrile](/img/structure/B12298282.png)

![Tert-butyl 4-((8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)methyl)piperidine-1-carboxylate](/img/structure/B12298288.png)

![2-Aminopentanedioic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B12298296.png)

![[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-1'-[2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propyl]spiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidine]-13-yl] acetate](/img/structure/B12298327.png)

![2-[2-(2-Aminopropanoylamino)propanoylamino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B12298340.png)